(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Structural Classification and Nomenclature in Heterocyclic Chemistry
The compound belongs to the benzothiazole family, a class of heterocyclic systems comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur). According to IUPAC guidelines for heterocyclic nomenclature, the parent structure is designated as benzo[d]thiazole, where the "d" indicates the position of fusion between the benzene and thiazole rings. Substituents are numbered based on their positions relative to this fused system:
- 5-Methoxy group : A methoxy (–OCH₃) substituent at position 5 of the benzene ring.
- 3-(2-(Methylthio)ethyl) group : A 2-(methylthio)ethyl chain (–CH₂CH₂SMe) attached to position 3 of the thiazole ring.
- 2-Acetamide group : An acetamide moiety (–NHC(O)CH₃) at position 2, with a double bond between C2 and N3, adopting the Z-configuration.
The Z-designation specifies that the higher-priority groups (the acetamide and the benzo[d]thiazole system) are on the same side of the double bond, as determined by Cahn-Ingold-Prelog rules. The full systematic name adheres to Hantzsch-Widman conventions for heterocycles, integrating substituent positions and stereochemistry.
Table 1: Key Structural Features and Nomenclature
Historical Context of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles have been integral to drug discovery since the early 20th century. Their structural versatility enables interactions with biological targets such as enzymes, receptors, and nucleic acids. Notable milestones include:
- Thioflavin derivatives : Used as amyloid-binding dyes in Alzheimer’s disease research, highlighting benzothiazoles’ affinity for β-sheet structures.
- Riluzole : A 2-amino-6-trifluoromethoxybenzothiazole approved for amyotrophic lateral sclerosis (ALS), acting as a glutamate release inhibitor.
- Pramipexole : A benzothiazole-derived dopamine agonist used in Parkinson’s disease, demonstrating the scaffold’s adaptability for central nervous system targets.
The methylthioethyl and methoxy substituents in the title compound suggest potential bioactivity modulation. Methoxy groups often enhance metabolic stability, while methylthioethers can influence redox properties or metal coordination.
Significance of Z-Configuration in Acetamide Derivatives
Stereochemistry profoundly impacts the pharmacological profile of acetamide derivatives. The Z-configuration in this compound imposes specific spatial constraints:
- Conformational rigidity : The cis arrangement of the acetamide and benzo[d]thiazole groups restricts rotation around the C2=N3 bond, potentially favoring binding to planar active sites.
- Electronic effects : The Z-geometry aligns the acetamide’s carbonyl group with the thiazole’s electron-withdrawing sulfur atom, altering electron density distribution.
- Biological discrimination : Enzymes and receptors often exhibit stereoselectivity; the Z-form may optimize interactions with targets like kinase ATP pockets or DNA grooves.
Comparative studies of Z/E isomers in related benzothiazoles have shown differences in anticancer and antimicrobial potency, underscoring the need for stereochemical precision in drug design.
Properties
IUPAC Name |
N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-9(16)14-13-15(6-7-18-3)11-8-10(17-2)4-5-12(11)19-13/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUJXQUDGGYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=CC(=C2)OC)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the methylthioethyl side chain: This step involves the alkylation of the benzo[d]thiazole core with a methylthioethyl halide in the presence of a base.
Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthioethyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[d]thiazole core or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy group or the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, nucleophiles, and electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthioethyl side chain can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo[d]thiazole core.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Structural and Functional Group Comparisons
Notes:
- Target Compound : The methoxy and methylthioethyl groups likely enhance lipophilicity compared to purely aromatic substituents (e.g., phenyl in Compound 6). This could improve membrane permeability in biological systems.
- VE0010176 (): The benzylthio group may confer radical-scavenging activity, as seen in sulfur-containing antioxidants.
Spectral and Analytical Data Comparisons
Biological Activity
(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features, including the benzo[d]thiazole moiety and various functional groups, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₄S₂, with a molecular weight of approximately 394.47 g/mol. The compound is characterized by:
- Methoxy Group : Enhances solubility and bioactivity.
- Methylthioethyl Side Chain : Potentially increases interaction with biological targets.
- Benzo[d]thiazole Core : Known for diverse biological activities.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, its structural analogs have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 37.9 to 113.8 μM against sensitive strains like Staphylococcus aureus.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxybenzothiazole | Benzothiazole ring | Antimicrobial |
| 4-Methoxyphenylsulfonamide | Sulfonamide group with methoxy substitution | Antibacterial |
| 2-Methylthio-N-benzothiazole | Methylthio substitution on benzothiazole | Anticancer |
Anticancer Activity
Research on related thiazole derivatives indicates potential anticancer properties. Studies have shown that certain thiazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with cell cycle progression.
Anti-inflammatory Effects
Thiazole derivatives are also being explored for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit key inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics like ampicillin and streptomycin .
- Cytotoxicity Studies : In vitro studies on thiazole compounds have demonstrated varying levels of cytotoxicity against cancer cell lines, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. Table 1: Comparison of Synthesis Conditions
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., Z-isomer configuration) .
- IR Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .
Basic: How can purification challenges be addressed for this hydrophobic benzothiazole derivative?
Answer:
Hydrophobic compounds often require gradient crystallization. Ethanol or ethyl acetate recrystallization effectively removes polar impurities . For persistent contaminants, column chromatography (silica gel, hexane:ethyl acetate gradient) resolves non-polar byproducts . highlights vacuum drying post-crystallization to prevent solvent retention .
Advanced: What mechanistic insights explain the reactivity of the methylthioethyl group in cross-coupling reactions?
Answer:
The methylthioethyl (-SCH₂CH₂-) group acts as a weak electron donor, stabilizing intermediates during nucleophilic substitution. In , this group facilitates thiazole and thiadiazole formation via sulfur-mediated cyclization under basic conditions . Computational DFT studies (e.g., Gaussian 09) can model transition states to predict regioselectivity in heterocycle synthesis .
Advanced: How can contradictory reports on biological activity (e.g., antibacterial vs. antifungal) be resolved?
Answer:
Discrepancies arise from assay variability. Standardize protocols:
- Minimum Inhibitory Concentration (MIC) : Use consistent bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 25923) .
- SAR Analysis : Modify substituents (e.g., methoxy vs. methylthio) to isolate activity drivers .
- Docking Studies : Compare binding affinities to target enzymes (e.g., C. albicans CYP51) using AutoDock Vina .
Advanced: What computational strategies predict the stability of the Z-isomer under physiological conditions?
Answer:
- Molecular Dynamics (MD) : Simulate aqueous solubility and isomerization barriers (AMBER or GROMACS) .
- Thermodynamic Calculations : Compare Gibbs free energy (ΔG) of Z/E isomers using Gaussian at the B3LYP/6-31G* level .
- pH-Dependent Studies : Use ChemAxon’s pKa plugin to assess protonation effects on stability .
Advanced: How to resolve conflicting data on solvent effects in catalytic hydrogenation?
Answer:
Contradictions often stem from solvent polarity and catalyst interactions. Systematic evaluation includes:
- Solvent Screening : Test polar aprotic (DMF), protic (ethanol), and non-polar (toluene) solvents with Pd/C or Raney Ni .
- Kinetic Monitoring : Track reaction progress via ¹H NMR to identify solvent-induced intermediates .
- Catalyst Recycling : Assess solvent impact on catalyst longevity (e.g., Pd leaching in DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
